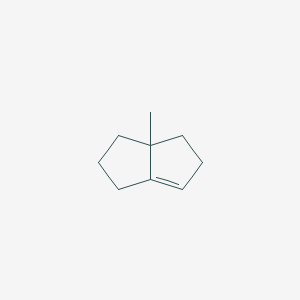
Duosan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duosan is a broad-spectrum systemic-contact turf fungicide used for the control of various spring and summer diseases in turf and ornamental plants. It is scientifically formulated for compatibility and maximum effectiveness, providing both immediate contact action and long-lasting systemic control .
Preparation Methods
Duosan is synthesized through a coordination process involving zinc ions and manganese ethylene-bis dithiocarbamate. The active ingredients include thiophanate-methyl (dimethyl [1,2-phenylene) bis (imino-carbonothioyl)] bis [carbamate]) and a coordination product of zinc ion and manganese ethylene-bis dithiocarbamate . The industrial production involves mixing these components under controlled conditions to ensure the stability and efficacy of the final product.
Chemical Reactions Analysis
Duosan undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the active ingredients, potentially affecting their efficacy.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Duosan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of fungicides and their interactions with various environmental factors.
Biology: Investigated for its effects on different plant pathogens and its potential use in integrated pest management strategies.
Medicine: Explored for its potential antifungal properties and its use in developing new antifungal drugs.
Industry: Utilized in the agricultural industry for the control of turf diseases and in the formulation of other fungicidal products
Mechanism of Action
Duosan exerts its effects through a combination of immediate contact action and long-lasting systemic control. The active ingredients target the fungal cells, disrupting their metabolic processes and inhibiting their growth. The coordination product of zinc ion and manganese ethylene-bis dithiocarbamate enhances the fungicidal activity by providing a synergistic effect .
Comparison with Similar Compounds
Duosan can be compared with other similar fungicides such as:
Thiophanate-methyl: Similar in its systemic action but differs in its specific formulation and target spectrum.
Mancozeb: Another coordination product of zinc ion and manganese ethylene-bis dithiocarbamate, but with different application methods and efficacy.
Chlorothalonil: A broad-spectrum fungicide with a different mode of action and chemical structure. This compound’s uniqueness lies in its combination of immediate contact action and long-lasting systemic control, providing a higher level of control than can be achieved by using each component separately .
Properties
CAS No. |
52623-88-8 |
|---|---|
Molecular Formula |
C16H20MnN6O4S6 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C12H14N4O4S2.C4H8N2S4.Mn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;7-3(8)5-1-2-6-4(9)10;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);1-2H2,(H2,5,7,8)(H2,6,9,10);/q;;+2/p-2 |
InChI Key |
WPBNNNQJVZRUHP-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


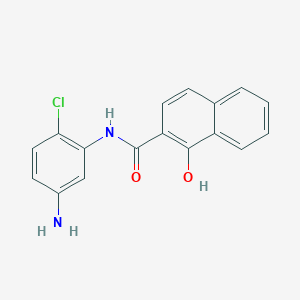

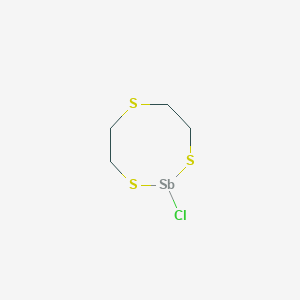

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
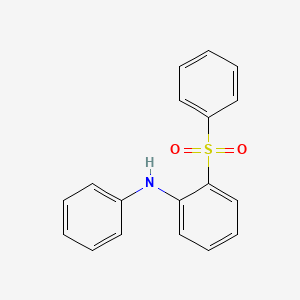

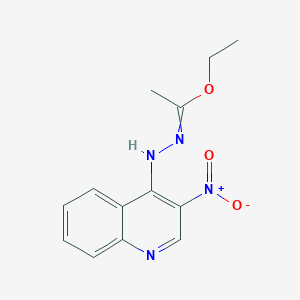
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
